2,3-Dimethylhexanedioic acid
Description
2,3-Dimethylhexanedioic acid (CAS: Not explicitly provided in evidence) is a branched aliphatic dicarboxylic acid with the molecular formula C₈H₁₂O₄. Structurally, it features two methyl groups at the 2 and 3 positions of a six-carbon diacid backbone.
Properties
CAS No. |
50986-96-4 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2,3-dimethylhexanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-5(3-4-7(9)10)6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
XBWDUMFGSLBSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylhexanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethylhexane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,3-dimethylhexane using air or oxygen in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce smaller carboxylic acids or carbon dioxide and water.
Reduction: Reduction of this compound can yield the corresponding alcohols or aldehydes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alcohols, amines, and acyl chlorides are frequently used in substitution reactions.
Major Products Formed
Oxidation: Smaller carboxylic acids, carbon dioxide, and water.
Reduction: Alcohols and aldehydes.
Substitution: Esters, amides, and anhydrides.
Scientific Research Applications
2,3-Dimethylhexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-dimethylhexanedioic acid exerts its effects depends on the specific context of its use. In chemical reactions, the carboxyl groups act as reactive sites for nucleophilic attack, leading to the formation of various products. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 2,3-Dimethylhexanedioic Acid: Contains two carboxyl groups (─COOH) and two methyl substituents at positions 2 and 3.
- 2,2-Dimethylhexanedioic Acid : Features methyl groups at the 2,2 positions, creating a more symmetric branching pattern. This symmetry may allow for slightly tighter molecular packing compared to 2,3-dimethyl isomers, as reflected in its Tg of 297 K .
- 2,2-Dimethylsuccinic Acid : A shorter-chain analog (four-carbon backbone) with similar branching. Its higher Tg (309–312 K) suggests that shorter chain lengths increase rigidity and intermolecular interactions .
Table 1: Thermal Properties of Selected Dicarboxylic Acids
| Compound | Tg (K) ± Uncertainty | Chain Length | Functional Groups |
|---|---|---|---|
| 2,2-Dimethylhexanedioic acid | 297.3 ± 1.7 | 6-carbon | Two ─COOH, two CH₃ |
| 2,2-Dimethylsuccinic acid | 309.7 ± 3.6 | 4-carbon | Two ─COOH, two CH₃ |
| Tricarballylic acid | 316.2 ± 1.1 | 6-carbon | Three ─COOH |
| Norpinic acid | 320.7 ± 0.7 | Bicyclic | Two ─COOH, one ketone |
Impact of Chain Length and Branching
- Chain Length : Longer chains (e.g., hexanedioic acid derivatives) generally exhibit lower Tg values than shorter analogs (e.g., succinic acid derivatives) due to increased molecular flexibility .
Functional Group Influence
- Carboxyl Groups : Compounds with additional carboxyl groups (e.g., tricarballylic acid, Tg ≈ 316 K) show higher Tg due to stronger hydrogen bonding and intermolecular interactions .
- Cyclic Structures : Cyclobutanedicarboxylic acid (Tg ≈ 309–315 K) demonstrates that cyclic constraints enhance rigidity compared to branched aliphatic analogs .
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